Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate

CAS No.: 765962-67-2

Cat. No.: VC2241373

Molecular Formula: C8H14ClNO4S

Molecular Weight: 255.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 765962-67-2 |

|---|---|

| Molecular Formula | C8H14ClNO4S |

| Molecular Weight | 255.72 g/mol |

| IUPAC Name | ethyl 1-chlorosulfonylpiperidine-4-carboxylate |

| Standard InChI | InChI=1S/C8H14ClNO4S/c1-2-14-8(11)7-3-5-10(6-4-7)15(9,12)13/h7H,2-6H2,1H3 |

| Standard InChI Key | RBSATNAZLGTHIX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCN(CC1)S(=O)(=O)Cl |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)S(=O)(=O)Cl |

Introduction

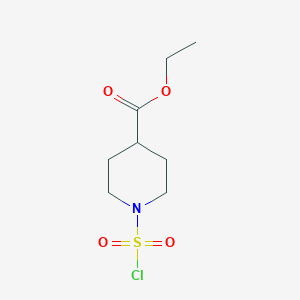

Chemical Identity and Structure

Basic Information

Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is formally identified by its CAS registry number 765962-67-2. It has a molecular formula of C8H14ClNO4S and a molecular weight of 255.72 g/mol. The compound is also known by its alternative name, ethyl 1-(chlorosulfonyl)-4-piperidinecarboxylate . Its structural representation can be expressed using the SMILES notation: CCOC(=O)C1CCN(CC1)S(=O)(=O)Cl and is uniquely identified by the InChIKey: RBSATNAZLGTHIX-UHFFFAOYSA-N .

The molecular structure consists of a six-membered piperidine ring with a chlorosulfonyl group (-SO2Cl) attached to the nitrogen atom (at the 1-position) and an ethyl carboxylate group (-COOC2H5) at the 4-position of the ring. This unique arrangement of functional groups contributes to its chemical properties and reactivity.

Structural Characteristics

The structural features of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate significantly influence its chemical behavior and potential applications:

Table 1: Key Structural Parameters of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate

| Parameter | Value |

|---|---|

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

| Aromatic Rings | 0 |

| Rotatable Bonds | 3 |

The absence of hydrogen bond donors combined with four potential hydrogen bond acceptor sites gives this molecule a distinctive interaction profile in chemical and biological systems . The three rotatable bonds provide conformational flexibility, which may influence its reactivity and binding properties in various applications .

Physical Properties

Experimentally Determined and Estimated Properties

Understanding the physical properties of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is crucial for predicting its behavior in chemical reactions and developing appropriate handling protocols.

Table 2: Physical Properties of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate

| Property | Value | Method of Determination |

|---|---|---|

| Boiling Point | 339.52°C | EPI Suite |

| Melting Point | 115.57°C | EPI Suite |

| Density | 1.31 g/cm³ | EPA T.E.S.T. |

| Flash Point | 169.58°C | EPA T.E.S.T. |

| Water Solubility | 1952.68 mg/L | EPA T.E.S.T. |

| Water Solubility (alt.) | 173290 mg/L | EPI Suite |

These properties indicate that under standard conditions, Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate exists as a solid with a relatively high melting point . The significant discrepancy in water solubility values obtained from different computational methods suggests that this property may require experimental verification for accurate determination .

Implications of Physical Properties

The physical properties of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate have important implications for its handling, storage, and applications:

Chemical Reactivity

Reactivity of the Chlorosulfonyl Group

The defining feature of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate's reactivity is the highly electrophilic chlorosulfonyl (-SO2Cl) group attached to the nitrogen of the piperidine ring. This functional group is susceptible to nucleophilic attack, making it a versatile reactant in various transformations:

The chlorosulfonyl moiety readily undergoes nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols. These reactions typically result in the formation of sulfonamides, sulfonate esters, and thiosulfonates, respectively, with the concurrent release of hydrogen chloride.

Due to the electrophilic nature of the sulfonyl chloride, Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate enhances its reactivity in organic synthesis, particularly in nucleophilic substitutions and additions. The presence of this reactive group makes the compound moisture-sensitive, as it can undergo hydrolysis to form the corresponding sulfonic acid upon contact with water.

Reactivity of the Ethyl Carboxylate Group

The ethyl carboxylate functionality at the 4-position of the piperidine ring provides an additional site for chemical modifications:

This group can undergo standard ester transformations, including hydrolysis, transesterification, and reduction. The presence of the carboxylate functionality makes Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate a bifunctional molecule, allowing for sequential or orthogonal chemical modifications at different sites.

The combination of the reactive chlorosulfonyl group and the modifiable ethyl carboxylate group makes this compound particularly valuable in the synthesis of more complex molecular structures with potential applications in medicinal chemistry and materials science.

Synthesis and Preparation Methods

Purification Considerations

The purification of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate requires careful considerations due to its reactivity:

Potential purification methods may include recrystallization from appropriate solvent systems, column chromatography with suitable stationary and mobile phases, or distillation under reduced pressure given its high boiling point.

The moisture sensitivity of the chlorosulfonyl group necessitates the use of anhydrous conditions during purification processes to prevent hydrolysis and maintain the integrity of the compound.

Applications in Organic Synthesis

Role as a Synthetic Intermediate

Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate serves as a valuable intermediate in organic synthesis due to its bifunctional nature and reactive chlorosulfonyl group:

The compound can be used to introduce sulfonamide functionalities through reactions with various amines, creating structurally diverse derivatives with potential pharmacological properties. Its utility extends to the preparation of sulfonate esters through reactions with alcohols, which can serve as protecting groups or leaving groups in subsequent transformations.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved pharmaceuticals. The presence of both the chlorosulfonyl and ethyl carboxylate groups allows for selective functionalization at multiple positions, facilitating the creation of libraries of structurally related compounds for structure-activity relationship studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume